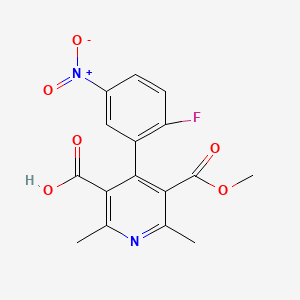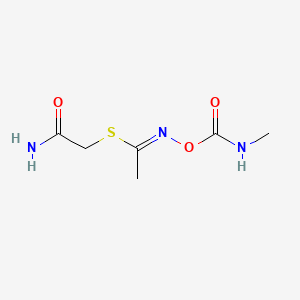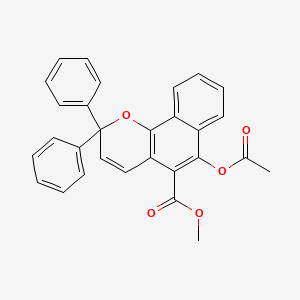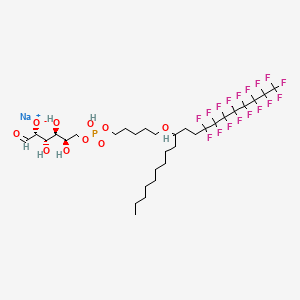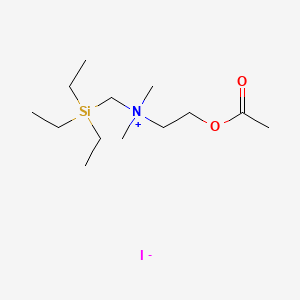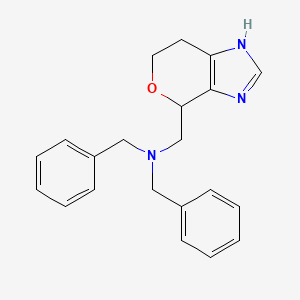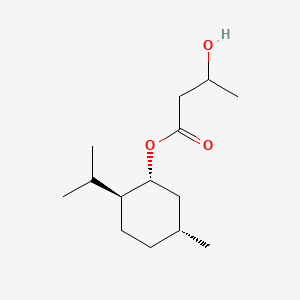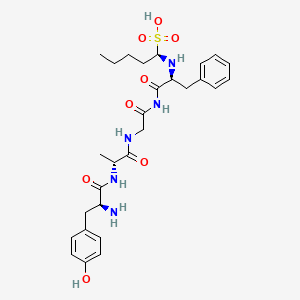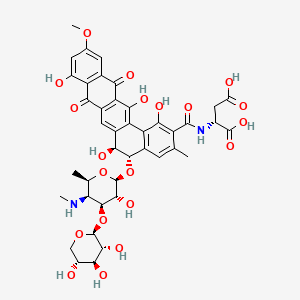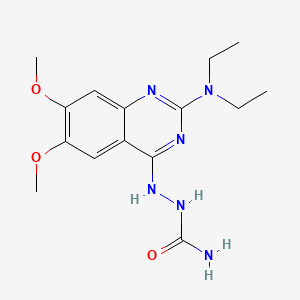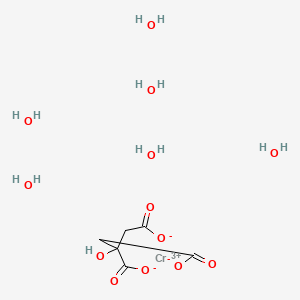
Chromic citrate hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromic citrate hexahydrate is a chemical compound with the formula Cr(C6H5O7)3·6H2O. It is a coordination complex where chromium is bound to citrate ligands and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Chromic citrate hexahydrate can be synthesized through the reaction of chromium salts with citric acid in an aqueous solution. The typical reaction involves dissolving chromium(III) chloride in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the chromic citrate complex. The reaction can be represented as: [ \text{CrCl}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Cr(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity chromium salts and citric acid, with controlled reaction conditions to ensure the purity and yield of the final product. The solution is then cooled to precipitate the hexahydrate form, which is filtered and dried for further use .
化学反応の分析
Types of Reactions: Chromic citrate hexahydrate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in aqueous or non-aqueous solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) complexes .
科学的研究の応用
Chromic citrate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.
Biology: Studied for its role in glucose metabolism and insulin signaling pathways.
Medicine: Investigated for its potential use in treating chromium deficiency and related metabolic disorders.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
作用機序
The mechanism of action of chromic citrate hexahydrate involves its interaction with biological molecules. Chromium is an essential nutrient that plays a crucial role in glucose metabolism. It enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways. This involves the activation of the insulin receptor and downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), leading to increased glucose uptake by cells .
類似化合物との比較
- Chromium(III) chloride hexahydrate (CrCl3·6H2O)
- Chromium(III) sulfate (Cr2(SO4)3)
- Chromium(III) nitrate (Cr(NO3)3)
- Chromium(III) acetate (Cr(C2H3O2)3)
Comparison: Chromic citrate hexahydrate is unique due to its citrate ligands, which provide specific coordination geometry and reactivity. Unlike other chromium(III) compounds, it has enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medical applications. The citrate ligands also facilitate its role in metabolic pathways, distinguishing it from other chromium(III) complexes .
特性
CAS番号 |
96030-95-4 |
|---|---|
分子式 |
C6H17CrO13 |
分子量 |
349.19 g/mol |
IUPAC名 |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate;hexahydrate |
InChI |
InChI=1S/C6H8O7.Cr.6H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;6*1H2/q;+3;;;;;;/p-3 |
InChIキー |
INHSZNHCJAIFJF-UHFFFAOYSA-K |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



